molecular formula C16H19N3O2S B2636529 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea CAS No. 2034378-48-6

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea

Cat. No.: B2636529
CAS No.: 2034378-48-6
M. Wt: 317.41
InChI Key: KHOLNIGBNAKLKQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea is a chemical compound with a unique structure that makes it an ideal candidate for studying various biological pathways and developing new therapeutic interventions. This compound is characterized by the presence of a cyclopentyl group, a thiazol-2-yloxy group, and a benzylurea moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(thiazol-2-yloxy)benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazol-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological pathways and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(4-(thiazol-2-yloxy)phenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.

    1-Cyclopentyl-3-(4-(thiazol-2-yloxy)ethyl)urea: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclopentyl-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(19-13-3-1-2-4-13)18-11-12-5-7-14(8-6-12)21-16-17-9-10-22-16/h5-10,13H,1-4,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOLNIGBNAKLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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